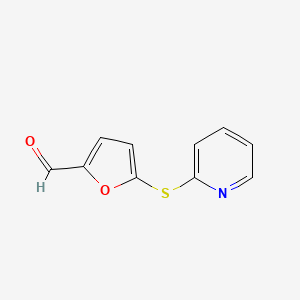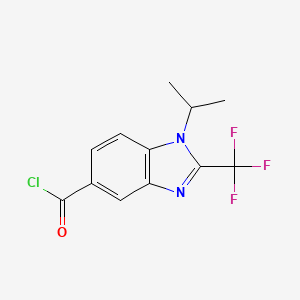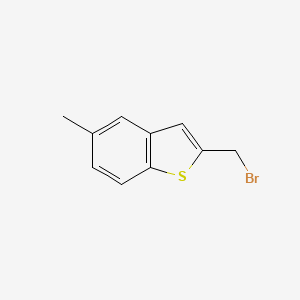![molecular formula C10H15ClFNO B1306232 4-[(4-Fluorophenyl)amino]butan-1-ol CAS No. 435345-40-7](/img/structure/B1306232.png)
4-[(4-Fluorophenyl)amino]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Fluorophenyl)amino]butan-1-ol is a useful research compound. Its molecular formula is C10H15ClFNO and its molecular weight is 219.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds like "2-Fluoro-4-bromobiphenyl" provides insights into the synthesis of fluorinated organic compounds, highlighting the challenges and solutions in their synthesis, such as the avoidance of toxic reagents and the development of practical synthesis methods (Qiu et al., 2009).
Biomedical Applications
The study of paramagnetic amino acids like TOAC, which are structurally related to amino-functionalized organic compounds, reveals their utility in analyzing peptide structures and interactions, with applications in EPR spectroscopy and peptide-protein interaction studies (Schreier et al., 2012). Similarly, the exploration of 4-phenylbutyric acid (a compound with a similar butan-1-ol group) in maintaining proteostasis and its potential therapeutic effects against various pathologies provides a model for the potential biomedical applications of "4-[(4-Fluorophenyl)amino]butan-1-ol" (Kolb et al., 2015).
Material Science and Catalysis
Research on the use of metal cation-exchanged clays in organic synthesis, including the Friedel-Crafts alkylation, provides a perspective on the catalytic applications of fluorinated compounds and their potential role in the development of new materials and catalysts (Tateiwa & Uemura, 1997).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(4-Fluorophenyl)amino]butan-1-ol involves the reaction of 4-fluoroaniline with butyraldehyde in the presence of a reducing agent to form the intermediate 4-[(4-Fluorophenyl)amino]butanal, which is then reduced to the final product using a reducing agent such as sodium borohydride or lithium aluminum hydride.", "Starting Materials": [ "4-fluoroaniline", "butyraldehyde", "reducing agent (e.g. sodium borohydride or lithium aluminum hydride)", "solvent (e.g. ethanol or methanol)", "acid catalyst (e.g. hydrochloric acid or sulfuric acid)" ], "Reaction": [ "Step 1: Dissolve 4-fluoroaniline in a solvent such as ethanol or methanol.", "Step 2: Add butyraldehyde to the solution and mix well.", "Step 3: Add an acid catalyst such as hydrochloric acid or sulfuric acid to the solution and heat the mixture to reflux.", "Step 4: Allow the reaction to proceed for several hours until the intermediate 4-[(4-Fluorophenyl)amino]butanal is formed.", "Step 5: Cool the reaction mixture and add a reducing agent such as sodium borohydride or lithium aluminum hydride.", "Step 6: Allow the reduction reaction to proceed for several hours until the final product, 4-[(4-Fluorophenyl)amino]butan-1-ol, is formed.", "Step 7: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |
CAS No. |
435345-40-7 |
Molecular Formula |
C10H15ClFNO |
Molecular Weight |
219.68 g/mol |
IUPAC Name |
4-(4-fluoroanilino)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H14FNO.ClH/c11-9-3-5-10(6-4-9)12-7-1-2-8-13;/h3-6,12-13H,1-2,7-8H2;1H |
InChI Key |
MDXZYHPFLINSKB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NCCCCO)F |
Canonical SMILES |
C1=CC(=CC=C1NCCCCO)F.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




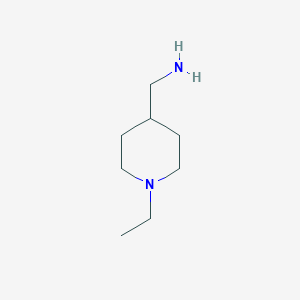
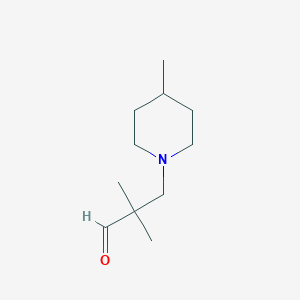
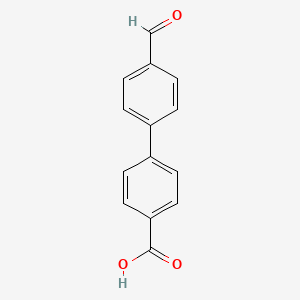
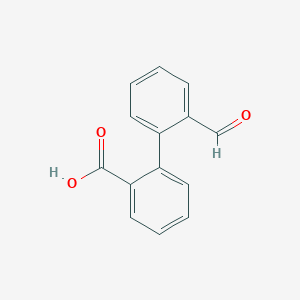

![2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1306160.png)
![tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1306161.png)

![5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1306165.png)
